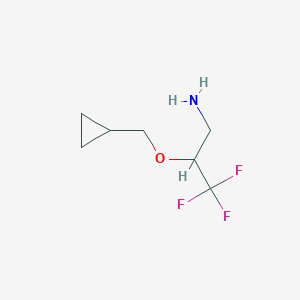![molecular formula C7H6N4O B2481815 [1,2,4]Triazolo[1,5-a]pyridin-5-carboxamid CAS No. 1877053-32-1](/img/structure/B2481815.png)
[1,2,4]Triazolo[1,5-a]pyridin-5-carboxamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[1,2,4]Triazolo[1,5-a]pyridine-5-carboxamide is a heterocyclic compound that contains a triazole ring fused to a pyridine ring. This compound is of significant interest in medicinal and pharmaceutical chemistry due to its diverse biological activities. It is commonly found in medicinal compounds and exhibits various pharmacological properties, making it a valuable target for drug development.
Wissenschaftliche Forschungsanwendungen
[1,2,4]Triazolo[1,5-a]pyridine-5-carboxamide has numerous applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.
Industry: The compound is used in the development of pharmaceuticals and agrochemicals due to its diverse biological activities.
Wirkmechanismus
Target of Action
The [1,2,4]Triazolo[1,5-a]pyridine compound is known to interact with several targets. It exhibits numerous activities, including acting as RORγt inverse agonists , PHD-1 , JAK1 , and JAK2 inhibitors . These targets play crucial roles in various biological processes, including immune response, oxygen sensing, and signal transduction.
Mode of Action
The compound interacts with its targets by binding to their active sites, thereby inhibiting their function. For instance, as a JAK1 and JAK2 inhibitor, it prevents these kinases from phosphorylating and activating STAT proteins, which are involved in signal transduction and gene expression .
Biochemical Pathways
The compound affects several biochemical pathways due to its interaction with multiple targets. For instance, by inhibiting JAK1 and JAK2, it impacts the JAK-STAT signaling pathway, which plays a key role in immune response and cell growth . Furthermore, as a PHD-1 inhibitor, it affects the hypoxia-inducible factor (HIF) pathway, which is involved in cellular response to low oxygen conditions .
Result of Action
The compound’s action results in molecular and cellular effects that depend on the specific target and biological context. For example, inhibition of JAK1 and JAK2 can lead to reduced inflammation and immune response . Similarly, inhibition of PHD-1 can lead to increased expression of HIF-target genes, which can promote cell survival under hypoxic conditions .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One of the efficient methods for synthesizing [1,2,4]Triazolo[1,5-a]pyridine-5-carboxamide involves a microwave-mediated, catalyst-free synthesis from enaminonitriles and benzohydrazides. This method utilizes a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation to yield the target compound in a short reaction time . The reaction demonstrates a broad substrate scope and good functional group tolerance, resulting in products with good-to-excellent yields.
Industrial Production Methods
In industrial settings, the synthesis of [1,2,4]Triazolo[1,5-a]pyridine-5-carboxamide can be scaled up using the same microwave-mediated method. The process is eco-friendly, additive-free, and can be performed under mild conditions, making it suitable for large-scale production .
Analyse Chemischer Reaktionen
Types of Reactions
[1,2,4]Triazolo[1,5-a]pyridine-5-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms in the triazole ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Sodium borohydride or lithium aluminum hydride are commonly used reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
[1,2,4]Triazolo[1,5-a]pyrimidine: Similar in structure but with a pyrimidine ring instead of a pyridine ring.
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with a pyrazole ring fused to a pyrimidine ring.
Uniqueness
[1,2,4]Triazolo[1,5-a]pyridine-5-carboxamide is unique due to its specific biological activities and the ease of its synthesis. Its ability to act as an inverse agonist and enzyme inhibitor makes it a valuable compound in medicinal chemistry.
Eigenschaften
IUPAC Name |
[1,2,4]triazolo[1,5-a]pyridine-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N4O/c8-7(12)5-2-1-3-6-9-4-10-11(5)6/h1-4H,(H2,8,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHIQVSNOUALWGY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=NN2C(=C1)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-(3-Bromophenyl)-2-[(3,6-dichloropyridin-2-yl)formamido]acetamide](/img/structure/B2481733.png)
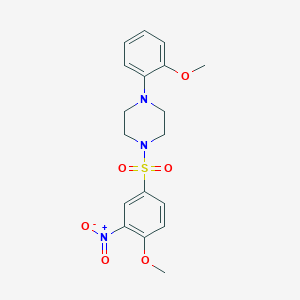
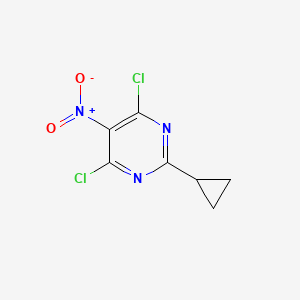
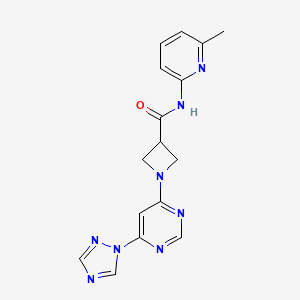
![6-Tert-butyl-2-{1-[2-(3,4-dimethylphenoxy)propanoyl]piperidin-4-yl}-2,3-dihydropyridazin-3-one](/img/structure/B2481740.png)
![N-[(5-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]sulfanyl}-4-(3-methylphenyl)-4H-1,2,4-triazol-3-yl)methyl]-4-(pyrrolidine-1-sulfonyl)benzamide](/img/structure/B2481741.png)

![{[(2-Fluorophenyl)methyl]sulfanyl}methanimidamide hydrobromide](/img/structure/B2481743.png)
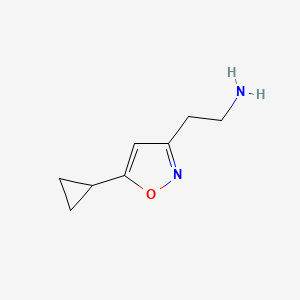
![N-[[4-(2-Ethenylpiperidine-1-carbonyl)phenyl]methyl]prop-2-enamide](/img/structure/B2481745.png)
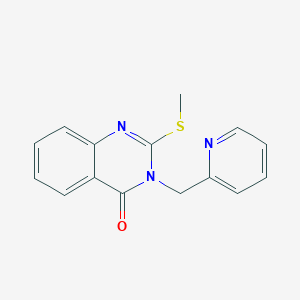
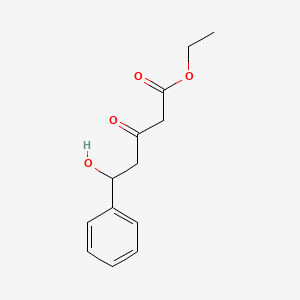
![4-methyl-N-[4-(5-methylthiophen-2-yl)-1,3-thiazol-2-yl]pyridin-3-amine hydrochloride](/img/structure/B2481754.png)
